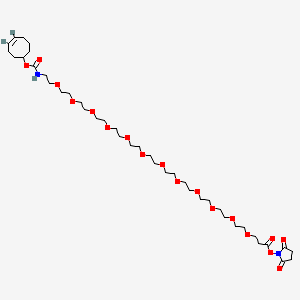

TCO-PEG12-NHS ester

説明

TCO-PEG12-NHS ester is a water-soluble polyethylene glycol (PEG) linker that contains a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry applications due to its ability to efficiently label antibodies, proteins, and other primary amine-containing macromolecules .

作用機序

Target of Action

TCO-PEG12-NHS ester is a water-soluble PEG linker that contains a TCO moiety and a NHS ester . The primary targets of this compound are antibodies, proteins, and other primary amine-containing macromolecules . The compound is used to label these targets with a TCO moiety .

Mode of Action

This compound interacts with its targets through a process known as inverse electron demand Diels-Alder cycloaddition reactions . The TCO moiety of the compound reacts with tetrazines via these reactions to form a stable dihydropyridazine linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .

Pharmacokinetics

It is known that the compound is water-soluble , which can impact its bioavailability. The compound’s solubility in DMSO, DCM, and DMF also suggests that it can be distributed in various biological environments.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins in the case of PROTACs , and the delivery of cytotoxins to target cells in the case of ADCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20°C, away from moisture and light . These conditions help maintain the stability of the compound and ensure its effective performance in biological systems .

生化学分析

Biochemical Properties

TCO-PEG12-NHS Ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs and ADCs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly specific and allows for the modification of biomolecules at very low concentrations .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions and the nature of the target proteins. It is known that this compound is stable at -20°C, away from moisture and light .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific experimental conditions. Its water solubility and reduced steric hindrance due to the PEG12 linear arm may facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound would depend on the nature of the target proteins and the specific experimental conditions. Given its role in protein degradation, it may be found in proximity to the ubiquitin-proteasome system within cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG12-NHS ester involves the conjugation of TCO with PEG12 and NHS esterThe reaction is carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions to form stable amide bonds .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is purified using techniques such as dialysis or desalting columns to remove excess reagents and by-products .

化学反応の分析

Types of Reactions

TCO-PEG12-NHS ester primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This reaction is highly specific and efficient, forming a stable dihydropyridazine linkage .

Common Reagents and Conditions

The IEDDA reaction between TCO and tetrazine is typically carried out in phosphate-buffered saline (PBS) at pH 6-9 and room temperature. No catalyst is required, making the reaction suitable for in vivo applications .

Major Products

The major product of the IEDDA reaction is a stable dihydropyridazine linkage, which is formed with high regioselectivity and efficiency .

科学的研究の応用

Bioconjugation Techniques

TCO-PEG12-NHS ester is primarily employed in bioconjugation, where it serves as a linker for attaching biomolecules such as proteins, antibodies, and oligonucleotides. The NHS ester reacts efficiently with primary amines, forming stable amide bonds, which is crucial for creating robust conjugates.

Antibody Modification

In antibody-drug conjugates (ADCs), this compound allows for the selective attachment of cytotoxic drugs to antibodies. This method enhances the therapeutic efficacy while minimizing off-target effects. Studies have shown that the incorporation of PEG linkers can improve the solubility and stability of these conjugates, leading to better pharmacokinetics and biodistribution in vivo .

Oligonucleotide Functionalization

The compound can also be used to modify oligonucleotides by introducing an active TCO group at either the 5' or 3' ends or internally. This modification enables the use of click chemistry for subsequent conjugation with azide-modified oligonucleotides, facilitating the creation of cyclic oligonucleotides that exhibit enhanced stability in biological environments .

PROTAC Synthesis

This compound is integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The linker connects ligands specific to E3 ubiquitin ligases and target proteins, allowing for targeted protein degradation .

ADC Linkers

As a cleavable linker in ADCs, this compound facilitates the delivery of cytotoxic agents directly to cancer cells while sparing healthy tissues. The cleavable nature of the linker ensures that once internalized by the target cell, the drug is released effectively .

In Vivo Imaging Studies

Research has demonstrated that antibodies modified with this compound exhibit enhanced imaging capabilities through near-infrared fluorescence imaging. In studies involving human xenograft models, these modified antibodies showed specific localization in tumors, confirming their utility in targeted imaging applications .

Stability Assessments

Stability studies of TCO-modified antibodies have indicated high retention rates of radioisotopes when conjugated with this compound, affirming its effectiveness in radiolabeling applications for diagnostic imaging .

Comparative Data Table

類似化合物との比較

Similar Compounds

- TCO-PEG4-NHS ester

- TCO-PEG3-Mal Oligo

- Tetrazine-PEG5-NHS

Uniqueness

TCO-PEG12-NHS ester stands out due to its longer PEG12 spacer, which increases water solubility and reduces steric hindrance during ligation. This makes it particularly suitable for labeling large biomolecules and for applications requiring high solubility and stability .

生物活性

TCO-PEG12-NHS ester is a specialized compound utilized in bioconjugation and click chemistry, characterized by its unique structure comprising a trans-cyclooctene (TCO) moiety linked to a polyethylene glycol (PEG) chain of twelve ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester functional group. This compound is particularly noteworthy for its rapid kinetics and high selectivity in bioorthogonal reactions, making it an essential tool in various biological applications, including drug delivery and protein labeling.

- Chemical Formula: CHNO

- Molecular Weight: 866.99 g/mol

- CAS Number: 2185016-39-9

- Purity: >95%

- Solubility: Soluble in DCM, THF, acetonitrile, DMF, and DMSO

This compound functions through two primary mechanisms:

- Amine Reaction: The NHS ester reacts with primary amines to form stable amide bonds, facilitating protein labeling and conjugation.

- Inverse-Electron Demand Diels-Alder (iEDDA) Reaction: The TCO moiety engages in cycloaddition with tetrazines, producing stable dihydropyridazines. This reaction is characterized by its rapid kinetics and high selectivity, which are critical for applications in complex biological systems .

1. Antibody-Drug Conjugates (ADCs)

This compound plays a significant role in the development of ADCs. In this context, the NHS ester allows for the covalent attachment of cytotoxic drugs to antibodies via the TCO moiety, enabling targeted drug delivery. This approach enhances therapeutic efficacy while minimizing systemic toxicity .

Table 1: Comparison of Linkers Used in ADCs

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Heterobifunctional | Rapid kinetics with tetrazines; biocompatible |

| Methyltetrazine-PEG12-NHS ester | Tetrazine-based | Specific reactivity with TCO for stable conjugates |

| Azide-PEG-NHS ester | Azide-based | Utilizes copper-catalyzed click chemistry |

| Maleimide-PEG-NHS ester | Maleimide-based | Selective reaction with thiols |

2. Protein Labeling

The compound is effective for labeling low-abundance proteins in living cells due to its biocompatibility and minimal background interference. This capability is crucial for accurate biological analysis and imaging .

3. PROTAC Development

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. The dual functionality of TCO allows for efficient targeting and degradation of specific proteins within cellular environments .

Case Study 1: Antibody Functionalization

A study demonstrated the use of this compound for functionalizing various antibodies with NHS-tetrazine. The efficiency of conjugation was evaluated using Western blot analysis across different antibody types (mouse, rat, rabbit). Results indicated successful functionalization with increased PEG incorporation correlating to higher molar ratios of NHS-tetrazine .

Case Study 2: Imaging Applications

In preclinical studies involving PET imaging, TCO-modified nanoparticles were administered prior to tetrazine-labeled radiotracers. The rapid click reaction yielded significant improvements in imaging contrast and specificity, demonstrating the potential of this compound in diagnostic applications .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70N2O18/c43-37-8-9-38(44)42(37)60-39(45)10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-34-35-58-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-41-40(46)59-36-6-4-2-1-3-5-7-36/h1-2,36H,3-35H2,(H,41,46)/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOXZBGFZZFRHC-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。